Succinimidyl 3-iodobenzoate (N-Succinimidyl 3-iodobenzoate), often abbreviated as SIB, is an organic compound primarily utilized as a reagent in biochemical and radiopharmaceutical research. [, , , , , , , , , ] It belongs to the class of compounds known as activated esters, specifically, an N-hydroxysuccinimide ester. This characteristic makes SIB highly reactive towards nucleophilic groups, particularly primary amines, enabling its widespread use in protein and peptide labeling.
Step 1: Synthesis of the Stannyl Precursor: N-Succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE) is synthesized as a precursor to SIB. This involves reacting 3-bromobenzoic acid with tri-n-butyltin chloride, followed by reaction with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). [, ]
Step 2: Radioiodination: ATE is then subjected to radioiodination using radioactive iodine (typically Iodine-125 or Iodine-131), often in the presence of oxidizing agents like chloramine-T or N-chlorosuccinimide. [, , , , ] This replaces the tributylstannyl group with radioactive iodine, yielding SIB.
The overall yield of SIB can be influenced by factors such as reaction time, temperature, and the choice of oxidizing agent. [, ]
Covalent Modification: SIB acts as a radioiodine donor, covalently attaching radioactive iodine to target molecules via an amide bond. This stable bond ensures that the radioactive label remains associated with the molecule of interest. [, , , , , , ]
Indirect Labeling: SIB allows for indirect radioiodination. This is particularly beneficial for proteins and peptides, as it avoids direct iodination of tyrosine residues, which can potentially alter their biological activity. [, , , ]
Radioimmunoassay: SIB enables the development of sensitive radioimmunoassays (RIAs) by radiolabeling antibodies. [, ]
In Vivo Imaging: SIB facilitates the creation of radiolabeled peptides and antibodies for in vivo imaging studies, aiding in the visualization and tracking of biological processes. [, , ]
Biodistribution Studies: SIB enables researchers to study the distribution, metabolism, and excretion of radiolabeled biomolecules in animal models, providing valuable insights into pharmacokinetics. [, , , ]
Monoclonal Antibody Labeling: SIB has been successfully employed to radiolabel monoclonal antibodies targeting various tumor antigens, including EGFRvIII and alpha-melanocyte-stimulating hormone (α-MSH) receptors. [, ] These radiolabeled antibodies demonstrate improved tumor uptake and reduced non-specific binding compared to conventional labeling methods.
Peptide Labeling: SIB has been utilized for the radiolabeling of cyclic RGD peptides for targeting integrins, which are implicated in various diseases, including cancer. []
Developing SIB Analogs: Exploring structural modifications of SIB to further enhance its labeling efficiency, in vivo stability, and pharmacokinetic properties. For instance, the introduction of ethylene glycol linkers has shown promise in reducing the lipophilicity of labeled peptides, potentially improving their biodistribution. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: